3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZYHGSMGLATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398505 | |
| Record name | 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512-75-0 | |
| Record name | MLS002920549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-mercaptoquinazolin-4(3H)-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as 3-fluoro-4-methylphenyl isocyanate and 2-mercaptoquinazolin-4(3H)-one. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The mercapto group can be oxidized to form sulfoxides or sulfones.
- Reduction : The quinazolinone ring can be reduced under specific conditions.
- Substitution : The fluorinated phenyl group can participate in nucleophilic substitution reactions.
These reactions enable chemists to explore new derivatives that may exhibit enhanced properties or functionalities.
Biology
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Some notable findings include:
- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes.
- Receptor Modulation : The interaction of the compound with various receptors has been explored, indicating potential roles in modulating signaling pathways critical for cellular functions.
Medicine
In medicinal chemistry, this compound has shown promise in several therapeutic areas:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research has highlighted its potential as an anticancer agent, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
Industry
The unique properties of this compound make it suitable for various industrial applications:
- Material Development : It is utilized in developing new materials with specific chemical properties, particularly in coatings and polymers where enhanced durability and resistance are required.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored the inhibition of a specific enzyme by derivatives of quinazolinones, including this compound, demonstrating significant inhibitory activity against the target enzyme .
- Anticancer Activity Assessment : Research conducted by an academic institution evaluated the anticancer properties of this compound against various cancer cell lines, revealing promising results with IC50 values indicating effective growth inhibition .
- Material Science Application : An industry report detailed the use of this compound in formulating advanced polymeric materials that exhibit improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the mercapto group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Several quinazolinone derivatives have been studied for their inhibitory effects on human carbonic anhydrases (hCAs) and other therapeutic targets. Below is a comparative analysis of key analogues:
Table 1: Inhibitory Activity (KI, nM) of Selected Quinazolinone Derivatives Against hCA Isoforms
Key Observations:
S-substituted derivatives with ethyl or propyl linkers (e.g., Compounds 2 and 3) show superior hCA XII inhibition (KI = 3.1–20.2 nM) due to optimized interactions with the enzyme’s active site . The lead compound 1 (KI = 5.7 nM for hCA XII) highlights the importance of the 4-ethylbenzenesulfonamide group in achieving nanomolar potency .
Role of the Mercapto (-SH) Group: The free -SH group in the target compound is critical for coordinating with the zinc ion in hCA’s active site, a mechanism shared with other mercaptoquinazolinones . Alkylation of the -SH group (e.g., in S-ethyl/propyl derivatives) reduces activity, as seen in Compound 1 vs. Compound 2 .
Anticancer Potential: Derivatives like 6-chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one () show structural similarities to the target compound but with a chloro substituent, which may alter cytotoxicity profiles .
Molecular Docking Insights
- Compound 2 (KI = 3.1 nM for hCA XII) forms hydrogen bonds with Thr200 and Gln92 in hCA XII, while its ethyl linker facilitates hydrophobic interactions with Val121 and Leu198 .
Biological Activity
3-(3-Fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, characterized by its unique structure that includes a mercapto group and a fluorinated aromatic substituent. Its molecular formula is C15H11FN2OS. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various tyrosine kinases, which play crucial roles in cellular functions such as growth and differentiation.
Chemical Structure and Properties
The structural features of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C15H11FN2OS |
| Molecular Weight | 284.32 g/mol |
| Functional Groups | Mercapto (-SH), Fluoro (F) |
| Core Structure | Quinazolinone |
The presence of the fluorine atom and the methyl group on the phenyl ring enhances its lipophilicity, potentially influencing its binding affinity to biological targets.
Inhibition of Tyrosine Kinases
Research indicates that this compound exhibits significant inhibitory activity against various tyrosine kinases, including cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR) kinases. These properties suggest potential applications in cancer therapy, where targeting these pathways can inhibit tumor growth.
A study evaluating quinazolin-4(3H)-one derivatives demonstrated that this compound exhibited potent cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The cytotoxicity was found to be significantly higher than the positive control lapatinib, with reported IC50 values indicating strong inhibitory effects against CDK2 and HER2 kinases .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding interactions of this compound with various protein targets. The findings indicate that this compound exhibits favorable binding affinities with several kinases, suggesting its potential as a selective inhibitor. The presence of fluorine and the mercapto group may enhance its interaction profile compared to other similar compounds .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- Cell Lines : MCF-7 (breast cancer), A2780 (ovarian cancer)
- Results : The compound showed IC50 values significantly lower than lapatinib, indicating high potency.
- IC50 Values :
- Inhibitory Activity Against Tyrosine Kinases
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Mercaptoquinazolin-4(3H)-one | Contains a mercapto group without fluorination | Anticancer activity against various cell lines |
| 3-(4-Methylphenyl)-2-mercaptoquinazolin-4(3H)-one | Similar phenyl substitution but lacks fluorine | Moderate kinase inhibition |
| 6-Fluoroquinazolin-4(3H)-one | Fluorinated but lacks mercapto group | Antimicrobial properties |
This comparison highlights the uniqueness of this compound due to its specific combination of functional groups that may confer enhanced biological activity and selectivity against specific targets compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one and its derivatives?
- Methodology :
- Condensation-Cyclization : React 3-formyl-2-mercaptoquinoline derivatives with aminobenzamide in DMF at 150°C, followed by ice-water precipitation and filtration .
- S-Substitution : Start with a parent compound (e.g., 3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one) and introduce substituents via nucleophilic displacement reactions. For example, azole-containing derivatives (compounds 29 and 30) are synthesized using thiol-reactive intermediates under reflux conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate products, with yields ranging from 23% to 88% depending on substituents .
Q. What spectroscopic methods are used to characterize this compound?
- Methodology :
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (e.g., HRMS-ESI) with <5 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O at ~1680 cm, S-H at ~2550 cm) .
Q. What safety precautions are necessary when synthesizing this compound?
- Methodology :
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HS) .
- Protective Equipment : Use nitrile gloves and goggles to prevent skin/eye contact with thiol intermediates .
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How do structural modifications at the S-substituent position influence biological activity?
- Methodology :
- Substituent Screening : Compare derivatives with azoles (e.g., compounds 29 and 30), alkyl chains, and aryl groups. Assess COX-2 inhibition via in vitro assays (sheep COX-2) and correlate with docking scores (AutoDock Vina, ΔG ≤ -9.5 kcal/mol) .
- Antioxidant Assays : Use DPPH radical scavenging (IC) and FRAP assays to evaluate electron-donating substituents (e.g., methoxyphenyl groups, P < 0.5 significance threshold) .
Q. How to resolve discrepancies in biological activity data among derivatives?
- Methodology :
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted COX-2) and normalize activity to positive controls (e.g., celecoxib for COX-2) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For example, azole derivatives may show higher variance due to steric effects in docking .
- Dose-Response Curves : Re-test compounds with EC values outside 95% confidence intervals .
Q. What computational approaches predict the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., COX-2 catalytic site). Prioritize hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD ≤ 2.0 Å) .
- QSAR Modeling : Derive predictive models using descriptors like LogP, polar surface area, and H-bond donors .
Q. How to optimize reaction conditions for higher synthesis yields?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol for cyclization efficiency. DMF increases reaction rates at 150°C but may require post-reaction dilution .
- Catalyst Optimization : Evaluate Bi(TFA)-[nbp]FeCl for acid-catalyzed steps, which improves yields by 15–20% compared to traditional catalysts .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 30 min at 300 W) while maintaining yields ≥80% .
Q. How to evaluate the antioxidant potential of quinazolinone derivatives?
- Methodology :
- DPPH Assay : Measure absorbance at 517 nm after 30 min incubation. Calculate IC values using linear regression (e.g., compound 3f: IC = 12.5 μM) .
- FRAP Assay : Quantify Fe reduction to Fe at 593 nm. Express results as μM Trolox equivalents .
- ROS Scavenging : Use cell-based assays (e.g., HO-treated fibroblasts) with flow cytometry for intracellular ROS detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
